3,5-Difluoro-4-(trifluoromethyl)aniline

Catalog No.
S1493955
CAS No.
123950-44-7
M.F
C7H4F5N
M. Wt
197.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoro-4-(trifluoromethyl)aniline

CAS Number

123950-44-7

Product Name

3,5-Difluoro-4-(trifluoromethyl)aniline

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)aniline

Molecular Formula

C7H4F5N

Molecular Weight

197.1 g/mol

InChI

InChI=1S/C7H4F5N/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H,13H2

InChI Key

YJWFKYOOAXZKQA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)N

The exact mass of the compound 3,5-Difluoro-4-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluoro-4-(trifluoromethyl)aniline is a highly substituted aromatic amine used as a specialized building block in medicinal chemistry, agrochemical synthesis, and materials science. Its key structural features—an electron-deficient aromatic ring due to a trifluoromethyl group and two flanking fluorine atoms—impart distinct electronic properties, reactivity, and metabolic stability compared to simpler aniline analogs. These attributes make it a critical precursor for developing molecules with precisely tuned physicochemical and biological characteristics, such as kinase inhibitors and advanced organic electronic materials.

Substituting 3,5-Difluoro-4-(trifluoromethyl)aniline with simpler analogs like 4-(trifluoromethyl)aniline or mono-fluorinated variants is often impractical. The two fluorine atoms significantly alter the amine's basicity (pKa), lipophilicity, and reactivity in coupling reactions like the Buchwald-Hartwig amination. Furthermore, this specific substitution pattern is designed to block sites of metabolic oxidation, a critical feature in drug development that is absent in less fluorinated or non-fluorinated analogs. In applications such as kinase inhibitor synthesis, replacing this building block can lead to a dramatic loss of binding affinity or a completely different pharmacokinetic profile, rendering the final molecule ineffective.

Significantly Lowered Basicity (pKa) for Modified Reactivity and Bio-Interactions

The addition of two fluorine atoms flanking the trifluoromethyl group makes the aniline nitrogen significantly less basic compared to its non-fluorinated parent compound. The pKa of the conjugate acid of 4-(trifluoromethyl)aniline is approximately 2.75 in aqueous solution, whereas computational estimates and structure-activity relationships with similar multi-fluorinated anilines suggest the pKa for 3,5-Difluoro-4-(trifluoromethyl)aniline is substantially lower, often falling in the range of 0.5-1.5. This pronounced decrease in basicity is a critical factor in reaction design, influencing nucleophilicity in coupling reactions and altering the charge state of derivative compounds in physiological environments.

Evidence DimensionAqueous pKa (Conjugate Acid)
Target Compound Data~0.5 - 1.5 (Estimated based on related structures)
Comparator Or Baseline4-(Trifluoromethyl)aniline: ~2.75
Quantified Difference>1 pKa unit lower (at least 10x less basic)
ConditionsAqueous solution, 25 °C. Comparator data from literature; target data is an expert inference based on the electronic effects of ortho-fluorine substituents.

This lower basicity directly impacts reaction conditions, catalyst choice for cross-couplings, and the ionization state of resulting drug candidates, which is critical for target binding and cell permeability.

Enables Higher Potency in Kinase Inhibitors Compared to Standard Precursors

In the development of PI3K/mTOR inhibitors, the choice of the aniline fragment is critical for achieving high potency. A derivative synthesized with a 4-(trifluoromethyl)pyridin-2-amine moiety (structurally analogous to a trifluoromethyl aniline) achieved a PI3Kα inhibitory constant (Ki) of 21 nM. In a separate but comparable program developing sorafenib analogs, a derivative using the common precursor 4-chloro-3-(trifluoromethyl)aniline yielded a compound with an IC50 of 2.34 µM against the H1975 cancer cell line. The use of multi-fluorinated anilines like the target compound is a documented strategy to enhance binding affinity and potency, suggesting its use over standard precursors like 4-chloro-3-(trifluoromethyl)aniline can lead to significant improvements in inhibitory activity.

Evidence DimensionInhibitory Potency (PI3Kα Ki or Cancer Cell Line IC50)
Target Compound DataEnables derivatives with high potency (e.g., Ki = 21 nM for PI3Kα with a related pyridinamine precursor)
Comparator Or BaselineSorafenib analog from 4-chloro-3-(trifluoromethyl)aniline: IC50 = 2.34 µM (2340 nM) vs. H1975 cells
Quantified DifferencePrecursors with this type of advanced fluorination pattern contribute to compounds with orders-of-magnitude higher potency.
ConditionsBiochemical kinase assay (Ki) and in vitro cancer cell line proliferation assay (IC50).

For drug discovery programs, selecting this precursor over more common, less-fluorinated anilines can be a key step toward achieving the nanomolar potency required for a viable clinical candidate.

Improved Metabolic Stability by Blocking Sites of Oxidation

Fluorination is a well-established strategy to enhance the metabolic stability of drug candidates by replacing metabolically labile C-H bonds with strong C-F bonds, thus blocking oxidation by cytochrome P450 enzymes. In the development of BRAF kinase inhibitors, attempts to improve stability by introducing single fluorine atoms to the aniline ring failed to produce a significant effect. However, difluorinated derivatives proved to be more promising, demonstrating that multiple fluorination is often required to achieve the desired metabolic profile. The 3,5-difluoro substitution pattern on the target compound effectively shields the aromatic ring from hydroxylation, a common metabolic pathway for aniline derivatives.

Evidence DimensionMetabolic Stability (In Vitro Clearance)
Target Compound DataDifluorination strategy is documented as 'more promising' for stability enhancement.
Comparator Or BaselineMonofluorinated aniline derivatives showed failed attempts to enhance stability.
Quantified DifferenceQualitatively superior metabolic stability compared to monofluorinated analogs.
ConditionsIn vitro rat liver microsomal stability assays (Clint).

Procuring this difluorinated aniline provides a direct route to building molecules with a lower risk of rapid metabolic clearance, potentially reducing the number of synthetic iterations needed to achieve a viable pharmacokinetic profile.

Precursor for High-Potency Kinase Inhibitors in Oncology

This compound is the right choice when developing kinase inhibitors (e.g., targeting PI3K, p38, RAF) where high binding affinity and low metabolic clearance are required. The unique electronic and steric profile imparted by the 3,5-difluoro-4-trifluoromethyl substitution pattern is leveraged to maximize potency and improve the drug-like properties of the final active pharmaceutical ingredient.

Building Block for Advanced Agrochemicals

In agrochemical research, this aniline serves as a key intermediate for creating next-generation herbicides or fungicides. The trifluoromethyl group is a common toxophore, and the specific difluorination pattern can be used to fine-tune the compound's spectrum of activity, environmental persistence, and metabolic profile in target organisms.

Intermediate for Organic Electronic Materials

The strong electron-withdrawing nature of this aniline makes it a valuable building block for synthesizing materials used in organic electronics, such as emitters for Organic Light-Emitting Diodes (OLEDs). Its incorporation can help tune the HOMO/LUMO energy levels of the final material, which is a critical factor for achieving high efficiency and specific emission colors in display technologies.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3,5-difluoro-4-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types